molecular formula C16H14Cl2N2O3 B10974336 Methyl 3-{[(3,4-dichlorophenyl)carbamoyl]amino}-4-methylbenzoate

Methyl 3-{[(3,4-dichlorophenyl)carbamoyl]amino}-4-methylbenzoate

Cat. No.: B10974336
M. Wt: 353.2 g/mol
InChI Key: FMMHSXXFNVBYMU-UHFFFAOYSA-N
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Description

Methyl 3-{[(3,4-dichlorophenyl)carbamoyl]amino}-4-methylbenzoate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound’s molecular formula is C16H14Cl2N2O3, and it has a molecular weight of 353.20 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(3,4-dichlorophenyl)carbamoyl]amino}-4-methylbenzoate typically involves the reaction of 3,4-dichloroaniline with methyl 3-amino-4-methylbenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3,4-dichlorophenyl)carbamoyl]amino}-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 3-{[(3,4-dichlorophenyl)carbamoyl]amino}-4-methylbenzoate is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(3,4-dichlorophenyl)carbamoyl]amino}-4-methylbenzoate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its dichlorophenyl and carbamoyl groups contribute to its distinctive chemical and biological properties, making it a valuable compound in scientific research .

Properties

Molecular Formula

C16H14Cl2N2O3

Molecular Weight

353.2 g/mol

IUPAC Name

methyl 3-[(3,4-dichlorophenyl)carbamoylamino]-4-methylbenzoate

InChI

InChI=1S/C16H14Cl2N2O3/c1-9-3-4-10(15(21)23-2)7-14(9)20-16(22)19-11-5-6-12(17)13(18)8-11/h3-8H,1-2H3,(H2,19,20,22)

InChI Key

FMMHSXXFNVBYMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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